molecular formula C8H8N2NaO3S B1500231 4-Methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt CAS No. 42140-55-6

4-Methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt

Cat. No.: B1500231
CAS No.: 42140-55-6
M. Wt: 235.22 g/mol
InChI Key: JHDSNODGAQPBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt is a heterocyclic compound featuring a benzothiadiazine core substituted with a methyl group at the 4-position and two sulfonyl (dioxide) groups. Its sodium salt form enhances water solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

CAS No.

42140-55-6

Molecular Formula

C8H8N2NaO3S

Molecular Weight

235.22 g/mol

IUPAC Name

sodium;4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-2-id-3-one

InChI

InChI=1S/C8H8N2O3S.Na/c1-10-6-4-2-3-5-7(6)14(12,13)9-8(10)11;/h2-5H,1H3,(H,9,11);

InChI Key

JHDSNODGAQPBCW-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2S(=O)(=O)N=C1[O-].[Na+]

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)NC1=O.[Na]

Pictograms

Irritant

Origin of Product

United States

Biological Activity

4-Methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt (CAS Number: 42140-55-6) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a benzothiadiazin core structure, which is known for various pharmacological properties. Its molecular formula is C9H9N2O3SC_9H_9N_2O_3S, and it is often used in proteomics research due to its unique chemical characteristics .

The biological activity of this compound primarily involves its interaction with various enzymatic pathways. It has shown potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Inhibition of this enzyme can lead to reduced production of uric acid, making it a candidate for treating conditions like gout and hyperuricemia.

Table 1: Inhibition Potency of Related Compounds

CompoundIC50 (μM)Biological Activity
4-Methyl-2H-1,2,4-benzothiadiazin-3(4H)-oneTBDXanthine oxidase inhibitor
Febuxostat3.6Xanthine oxidase inhibitor
Compound 5k8.1Moderate xanthine oxidase inhibition
Compound 5j9.9Moderate antioxidant activity

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It scavenges free radicals and may help mitigate oxidative stress in biological systems. This activity is essential for preventing cellular damage associated with various diseases.

Case Studies

A study investigating the structure-activity relationship (SAR) of benzothiadiazine derivatives highlighted the potential of this compound as a therapeutic agent. The compound demonstrated significant xanthine oxidase inhibitory activity alongside antioxidant effects .

In vitro assays showed that compounds structurally similar to this salt exhibited varying degrees of inhibition against xanthine oxidase with corresponding antioxidant activities measured through DPPH free radical scavenging assays.

Therapeutic Applications

Given its biological activities, this compound could be explored for therapeutic applications in:

  • Gout Management : By inhibiting xanthine oxidase and reducing uric acid levels.
  • Antioxidant Therapy : To combat oxidative stress-related diseases.

Comparison with Similar Compounds

4-Phenyl Derivative (CAS: 1189702-17-7)

  • Structure : The 4-position substituent is a phenyl group instead of methyl.
  • Safety: Exhibits hazards including flammability, toxicity, and environmental risks. Notably, this product was discontinued, possibly due to stability or commercial viability concerns .

4-Benzyl Derivative (Santa Cruz Biotechnology Product)

  • Structure : A benzyl group at the 4-position introduces steric bulk.
  • Applications : Used in biochemical research for protein inhibition, cell signaling, and antibody production. Rated 4.98/5 for reliability, indicating widespread research utility .
  • Storage : Stable at room temperature, unlike some analogs requiring refrigeration .

Heterocyclic Core Modifications

Saccharin Sodium (1,2-Benzisothiazolin-3-one-1,1-dioxide Sodium Salt)

  • Structure : Replaces the benzothiadiazine ring with a benzisothiazole core.
  • Applications: A well-known artificial sweetener (300–500× sweeter than sucrose). The sodium salt form improves solubility for food industry use .

Acesulfame-K (6-Methyl-1,2,3-oxathiazin-4(3H)-one-2,2-dioxide)

  • Structure: Features an oxathiazinone ring instead of benzothiadiazine.
  • Applications: Another non-caloric sweetener, highlighting how sulfonyl-containing heterocycles can serve diverse roles beyond pharmaceuticals .

Pharmacologically Active Analogs

Antimicrobial Benzo[b][1,4]thiazine Derivatives

  • Structure : Derivatives with hydrazine-1,1-dioxide moieties exhibit antimicrobial activity.

Antioxidant Triazole Derivatives

  • Structure : 4-Methyl-1,2,4-triazole-3(4H)-thione derivatives demonstrate radical-scavenging activity.
  • Comparison : The benzothiadiazine core may offer enhanced stability over triazoles, though direct antioxidant data for the target compound are lacking .

Preparation Methods

Haloacylation of o-Sulfamylaniline Derivatives

The initial key step involves the haloacylation of o-sulfamylaniline compounds to form haloacylated intermediates. This reaction typically uses haloacyl halides such as chloroacetic acid derivatives under reflux conditions in non-reactive solvents (benzene, tetrahydrofuran, dioxane, etc.).

  • Reaction conditions: Heating at reflux temperature with chloroacyl chloride or other haloacyl halides.
  • Solvents: Benzene, tetrahydrofuran, dioxane.
  • Outcome: Formation of 4-substituted chloroacylated sulfamylaniline intermediates.

This step is crucial for introducing the necessary acyl functionality that will cyclize to form the benzothiadiazine ring system.

Cyclization to 4-Hydroxy-2-Methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide

Following haloacylation, the intermediate undergoes cyclization to form the benzothiadiazine core:

  • The haloacylated intermediate is treated with sodium ethoxide in dimethylformamide (DMF) at approximately 50–55°C.
  • After reaction completion, acidification with hydrochloric acid at low temperature (<5°C) precipitates the cyclized product, ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.
  • Yield: Approximately 75–80%.
  • Physical properties: White crystalline solid, melting point 136–139°C.

This step forms the characteristic 1,2,4-benzothiadiazine ring with a hydroxy substituent at the 4-position.

Amination to Form 4-Hydroxy-2-Methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide

The hydroxy benzothiadiazine derivative is further reacted with amines (e.g., 2-aminopyridine) to form the corresponding amide:

  • Reaction performed in dry o-xylene with ammonium chloride and calcium chloride additives.
  • The mixture is refluxed under nitrogen atmosphere for 10–12 hours with azeotropic removal of water.
  • After cooling, the product crystallizes and is isolated by filtration.
  • Yield: Around 60%.
  • Physical properties: Crystalline white solid, melting point 197–201°C.

This amination step introduces the N-substituent, crucial for biological activity and solubility modulation.

Formation of Sodium Salt

The sodium salt of 4-Methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide is typically prepared by neutralizing the free acid form with sodium hydroxide:

  • The free acid is dissolved in water or aqueous ethanol.
  • Sodium hydroxide solution is added gradually under stirring.
  • The sodium salt precipitates or remains in solution depending on solvent conditions.
  • The product is isolated by filtration or crystallization and dried.

This salt form enhances water solubility and bioavailability, making it suitable for pharmaceutical formulations.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reactants/Conditions Product Yield (%) Notes
1 Haloacylation o-Sulfamylaniline + Chloroacyl chloride, reflux in benzene/THF/dioxane Haloacylated intermediate N/A Sets stage for cyclization
2 Cyclization Intermediate + Sodium ethoxide in DMF, 50–55°C, acidification Ethyl-4-hydroxy-2-methyl benzothiazine-3-carboxylate-1,1-dioxide 75–80 White crystalline solid, mp 136–139°C
3 Amination Above product + 2-aminopyridine, NH4Cl, CaCl2, reflux in o-xylene 4-Hydroxy-2-methyl-N-(2-pyridinyl) benzothiazine carboxamide ~60 Crystalline solid, mp 197–201°C
4 Salt Formation Free acid + NaOH in aqueous medium Sodium salt of 4-Methyl-2H-1,2,4-benzothiadiazin-3-one-1,1-dioxide N/A Enhances solubility and stability

Additional Research Findings and Considerations

  • The haloacylation step is sensitive to temperature and solvent choice; reflux conditions optimize yield and purity.
  • Cyclization yields and purity can be improved by controlling reaction temperature and acidification conditions carefully.
  • Amination reactions benefit from nitrogen atmosphere and azeotropic removal of water to drive the reaction forward and improve crystallinity.
  • The sodium salt form is preferred for pharmaceutical applications due to better solubility and reduced toxicity compared to free acid forms.
  • Alternative synthetic routes involving sulfonyl iminium ion cyclizations and stereoselective solid-phase synthesis have been reported for related benzothiadiazine derivatives, offering potential for stereochemical control and diversification.

Q & A

Q. What are the standard synthetic routes for preparing 4-Methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt?

The synthesis involves multi-step reactions starting from substituted benzothiadiazine precursors. For analogous sodium salts, a common method includes nucleophilic substitution with sodium hydroxide under controlled pH (8.5–9.5), followed by oxidation to form the 1,1-dioxide moiety. Optimization for related compounds uses Pd-based catalysts (0.5–2 mol%) in polar aprotic solvents (e.g., DMF) at 80–100°C, achieving yields of 65–80% after 8–12 hours . Purification combines recrystallization (ethanol/water mixtures) and column chromatography .

Q. What analytical methods confirm the structural integrity of this compound?

A combination of techniques is recommended:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzothiadiazine ring protons at δ 7.2–8.1 ppm in DMSO-d₆) .
  • X-ray crystallography : Resolves crystal packing and confirms the 1,1-dioxide configuration (R-factor < 0.05) .
  • LC-MS : Verifies molecular ion peaks ([M+Na]⁺ expected m/z 320.2 ± 0.5) and purity (>98%) .

Q. What storage conditions ensure the compound’s stability?

Store in airtight containers under argon at −20°C to prevent hydrolysis and oxidation. Desiccation (silica gel) is critical due to hygroscopicity. Stability studies on similar sodium salts show <5% degradation over 12 months when stored in amber glass with minimal headspace .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Systematic optimization includes:

  • Solvent screening : Compare polar aprotic solvents (DMF, DMSO) and ethers (THF) for reaction efficiency .
  • Catalyst studies : Evaluate Pd catalysts (0.1–5 mol%) with ligands (e.g., PPh₃) to improve turnover .
  • pH control : Maintain alkaline conditions (pH 8.5–9.5) to stabilize the sodium salt . Use Design of Experiments (DoE) to analyze interactions between temperature (60–120°C) and reaction time (4–24 hours) .

Q. How should contradictions in reported biological activity data be resolved?

Address discrepancies via:

  • Standardized assays : Use identical cell lines (e.g., HEK-293) and controls (e.g., 10 µM reference inhibitors) .
  • Metabolic stability testing : Compare half-lives in human vs. rodent liver microsomes to explain species-specific activity .
  • In silico docking : Validate target binding using AutoDock Vina to rule out off-target effects . Cross-validate IC₅₀ values with orthogonal methods like SPR or ITC .

Q. What strategies improve aqueous solubility for in vivo applications?

Enhance solubility through:

  • Co-solvent systems : Use 10–20% PEG-400 or cyclodextrin complexes (1:2 molar ratio) .
  • Prodrug approaches : Synthesize acetylated derivatives that hydrolyze in plasma .
  • Nano-milling : Reduce particle size to Z-average < 200 nm for faster dissolution . Confirm improvements using the shake-flask method (pH 7.4 PBS) with HPLC quantification .

Q. How are degradation products analyzed under accelerated stability conditions?

Employ a tiered approach:

  • Forced degradation : Expose samples to heat (60°C/75% RH), acid (0.1N HCl), and oxidants (0.3% H₂O₂) for 7 days .
  • HPLC-DAD/MS : Identify degradants via retention time shifts and MS/MS fragmentation .
  • NMR comparison : Analyze ¹H spectra to pinpoint modifications (e.g., sulfone oxidation) . Quantify degradation using peak area normalization (>95% parent compound required) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt
Reactant of Route 2
4-Methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.